

An In-depth Technical Guide to the Molecular Target of BP-M345

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Compound of Interest

Compound Name: BP-M345

Cat. No.: B12367586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of **BP-M345**, a novel diarylpentanoid with significant antimitotic activity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to BP-M345

BP-M345, a diarylpentanoid compound, has been identified as a potent in vitro inhibitor of cancer cell growth with a favorable selectivity index, showing lower toxicity in non-tumor cells. [1][2][3] Its primary mechanism of action is the induction of mitotic arrest in cancer cells, ultimately leading to apoptotic cell death. [2][4][5] This positions **BP-M345** as a promising candidate for further investigation as an antitumor agent. [1]

Molecular Target: α,β -Tubulin

The direct molecular target of **BP-M345** is α,β -tubulin, the fundamental protein subunit of microtubules. [2][6] Microtubules are critical components of the cytoskeleton and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. [1]

BP-M345 functions as a microtubule-targeting agent (MTA) by perturbing microtubule dynamics. [1][4] Specifically, it acts as a microtubule destabilizer, leading to microtubule

instability.[1] This disruption of microtubule function interferes with the proper assembly and function of the mitotic spindle.[2][6]

Molecular docking studies have further elucidated the binding interaction of **BP-M345** with tubulin. The compound is predicted to occupy the colchicine binding site located at the interface of the α and β tubulin subunits.[2][6] The presence of two 3,4,5-trimethoxyphenyl groups in the structure of **BP-M345** is suggested to be important for its potent antimitotic effect, with one group occupying the colchicine binding site on the β -unit and the other providing additional anchoring points on the α -subunit.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of **BP-M345**.

Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of **BP-M345**

Cell Line	Cancer Type	GI ₅₀ (μM)
A375-C5	Melanoma	0.24 ± 0.01
MCF-7	Breast Adenocarcinoma	0.45 ± 0.06
NCI-H460	Non-Small Cell Lung Cancer	0.37 ± 0.00
HCT116 (wt p53)	Colon Cancer	0.17

Data compiled from multiple sources.[2][5][6][7]

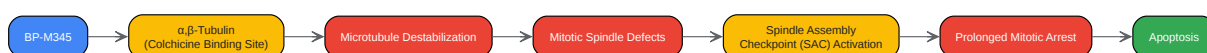
Table 2: Docking Scores of **BP-M345** and Reference Compounds on Tubulin

Compound	Docking Score (kcal/mol)
BP-M345	-8.7
Colchicine	-10.1
Combretastatin A4	-7.8
Podophyllotoxin	-8.4

Docking scores predict the binding affinity of a ligand to a receptor. A more negative score indicates a stronger predicted binding affinity.[6]

Signaling Pathway and Cellular Consequences

The interaction of **BP-M345** with tubulin initiates a cascade of cellular events that culminate in apoptosis. The disruption of microtubule stability leads to defects in the formation of the mitotic spindle, resulting in improper chromosome congression.[1][4] This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[1][4] The prolonged activation of the SAC due to persistent microtubule defects leads to a sustained mitotic arrest.[1][4] Ultimately, cells arrested in mitosis for an extended period undergo apoptosis.[1][4]



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Caption: Signaling pathway initiated by **BP-M345** binding to tubulin.

Experimental Protocols

The characterization of **BP-M345**'s mechanism of action involved several key experimental methodologies.

5.1. Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

- **Cell Culture:** Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates and allowed to attach overnight.[6][7]
- **Compound Treatment:** Cells are treated with various concentrations of **BP-M345** for a specified period (e.g., 48 hours).[6][7]
- **Cell Fixation:** After treatment, cells are fixed with trichloroacetic acid (TCA).

- **Staining:** The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
- **Measurement:** The absorbance of the solubilized dye is measured spectrophotometrically, which is proportional to the cell number.
- **Data Analysis:** The GI_{50} values are calculated from the dose-response curves.

5.2. Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique is used to visualize the effects of **BP-M345** on the mitotic spindle and chromosome alignment.

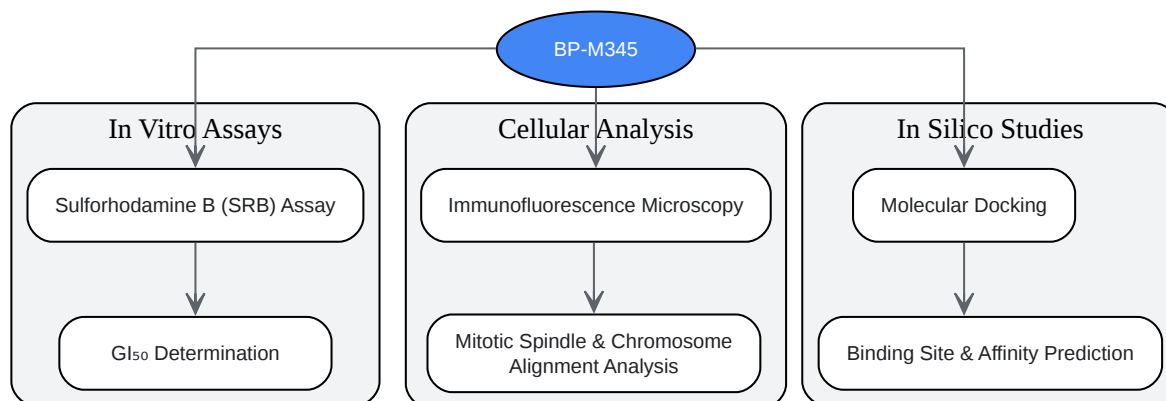
- **Cell Culture and Treatment:** Cells are grown on coverslips and treated with **BP-M345** (e.g., 0.74 μ M for NCI-H460 cells).[\[6\]](#)
- **Fixation and Permeabilization:** Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent (e.g., Triton X-100).
- **Immunostaining:**
 - Microtubules are labeled with a primary antibody against α -tubulin, followed by a fluorescently labeled secondary antibody (e.g., green).[\[6\]](#)
 - DNA is counterstained with a fluorescent dye like DAPI (blue).[\[6\]](#)
- **Imaging:** The stained cells are visualized using a fluorescence microscope to assess spindle morphology and chromosome congression.[\[6\]](#)

5.3. Molecular Docking Studies

Computational docking studies are performed to predict the binding mode and affinity of **BP-M345** to its target, tubulin.

- **Target Preparation:** The 3D crystal structure of α,β -tubulin (e.g., PDB ID: 4O2B) is obtained from the Protein Data Bank.[\[6\]](#)
- **Ligand Preparation:** The 3D structure of **BP-M345** is generated and optimized.

- Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding conformation of **BP-M345** within the colchicine binding site of tubulin.[6]
- Analysis: The predicted binding poses and docking scores are analyzed to understand the molecular interactions between **BP-M345** and tubulin.[6]



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Caption: Experimental workflow for characterizing the molecular target of **BP-M345**.

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